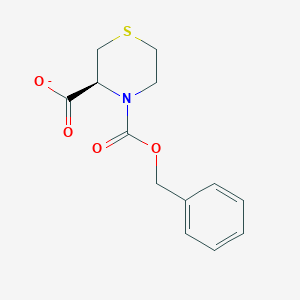
1,3,5-Triazinane-2,4,6-trithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazinane-2,4,6-trithiol can be synthesized through several methods. One common approach involves the cyclotrimerization of thiourea derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. For example, the use of an iron catalyst in the presence of ammonium iodide has been demonstrated to be effective .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazinane-2,4,6-trithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form thiols or other reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1,3,5-Triazinane-2,4,6-trithiol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions, particularly those involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of 1,3,5-Triazinane-2,4,6-trithiol involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The compound’s reactivity allows it to participate in various chemical pathways, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2,4,6-trione:
1,3,5-Triazine-2,4,6-trithiol trisodium salt: This derivative is used for the removal of heavy metals from polluted waters.
Uniqueness
1,3,5-Triazinane-2,4,6-trithiol is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur reactivity is desired .
Properties
Molecular Formula |
C3H9N3S3 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
1,3,5-triazinane-2,4,6-trithiol |
InChI |
InChI=1S/C3H9N3S3/c7-1-4-2(8)6-3(9)5-1/h1-9H |
InChI Key |
QEEYDEOFDJWDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(NC(N1)S)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)


![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
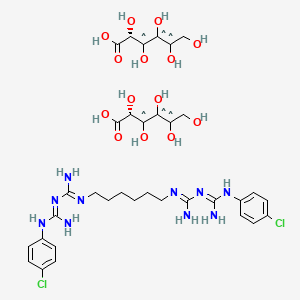
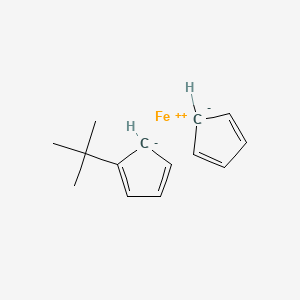
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
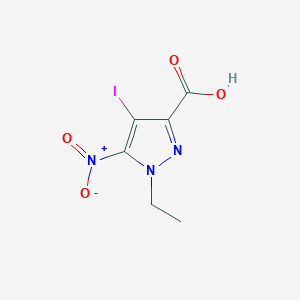
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
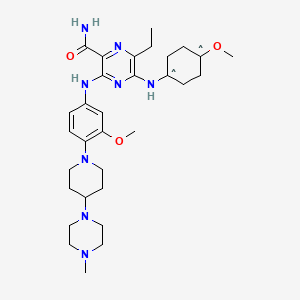
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
